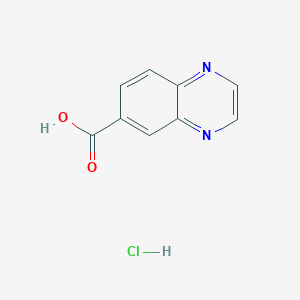

Quinoxaline-6-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

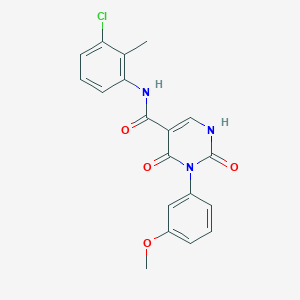

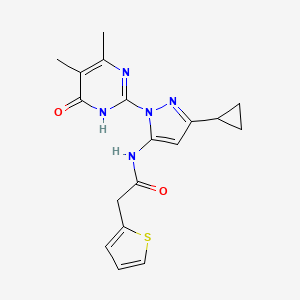

Quinoxaline-6-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2140327-28-0 . It has a molecular weight of 210.62 .

Synthesis Analysis

Quinoxaline-6-carboxylic acid can be synthesized from its methyl ester. The methyl ester (2084mg, 11.07mmol) is dissolved in ethanol (25mL), to which an aqueous solution of 1 N sodium hydroxide (25mL) is added. The solution is stirred for 4 hours under reflux. 1 N Hydrochloric acid is added to the reaction mixture to adjust the pH to 4, then, the precipitated solid is collected by filtration, washed with water and isopropanol, then dried to obtain the title compound (1477mg, 8.479mmol, 76.6%) as a solid .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C9H7ClN2O2 . The Inchi Code for this compound is 1S/C9H6N2O2.ClH/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7;/h1-5H, (H,12,13);1H .Chemical Reactions Analysis

Quinoxaline derivatives have been extensively researched due to their wide range of physicochemical and biological activities. They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .Physical and Chemical Properties Analysis

This compound has a molecular weight of 210.62 .Applications De Recherche Scientifique

Analytical Reagent Applications

Quinoxaline-2-carboxylic acid and its derivatives, including Quinoxaline-6-carboxylic acid hydrochloride, have been studied for use as analytical reagents. They have demonstrated utility in the gravimetric determination of various metals such as copper, cadmium, zinc, cobalt, nickel, and palladium. This involves the establishment of solubility products of metal salts and the thermal behaviors of metal complexes (Dutt, Sanayal, & Nag, 1968).

Electrochemical Study

The electrochemical behavior of quinoxaline carboxylic acid derivatives has been explored. For instance, the redox behavior of 6-(1-hydroxynaphthalen-2-yl) benzo[f]quinoxaline-2-carboxylic acid was studied at the surface of a glassy carbon electrode. This research provided insight into the thermodynamics and kinetics of redox reactions involving these compounds (Shah et al., 2014).

Antituberculosis Agents

Some derivatives of Quinoxaline-2-carboxylate have been synthesized and evaluated for their antituberculosis activity. The structure of the quinoxaline nucleus significantly affects this activity. Notably, compounds with specific substituents in the carboxylate group showed promising antitubercular activity, including activity in macrophages, making them potential leads for synthesizing new antituberculosis compounds (Jaso, Zarranz, Aldana, & Monge, 2005).

Liquid Crystals and Material Science

Quinoxaline-6-carboxylic acid derivatives have also been studied in the context of material science. For example, the aggregation behaviors of quinoxaline dendrimers, containing a hydrophilic core group and hydrophobic branches, were investigated. These studies contribute to our understanding of the self-assembly of these molecules and their applications in nanotechnology and material science (Choi et al., 2015).

Antibacterial Activity

Quinoxaline derivatives have been explored for their antibacterial properties. For instance, derivatives of 1,4-di-N-oxides of quinoxaline have shown significant antibacterial activity. This research contributes to the search for new drugs with broad antibacterial action, especially in addressing resistance issues (Glushkov et al., 2005).

Mécanisme D'action

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

Orientations Futures

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities. The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This suggests that there is potential for further development and research in this area.

Propriétés

IUPAC Name |

quinoxaline-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2.ClH/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7;/h1-5H,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLRRQBHVGYHMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Cyanomethyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2808883.png)

![[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate](/img/structure/B2808885.png)

![1,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2808888.png)

![5-(3,4-Dimethoxy-phenyl)-4-(3-methoxy-propyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2808895.png)